Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiazole and thiophene derivatives often involves the reaction of an alpha-haloketone with an amine or a thiol2. However, without specific literature on the synthesis of “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate”, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound like this would likely involve aromatic rings (from the thiazole and thiophene) and various functional groups attached to these rings. The exact structure would depend on the locations and types of these substituents3.Chemical Reactions Analysis
Thiazoles and thiophenes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions4. The exact reactions that “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate” would undergo would depend on its specific structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the types and locations of functional groups, the presence of aromatic systems, and the overall size and shape of the molecule5.Scientific Research Applications
Synthesis of Novel Compounds : The compound has been used in the synthesis of novel thiazole derivatives. For example, Žugelj et al. (2009) discussed transforming Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
Utilization in Organic Reactions : Baker and Williams (2003) described synthesizing novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis, showcasing the versatility of thiazole derivatives in organic reactions (Baker & Williams, 2003).
Formation of Heterocyclic Amino Acids : Mathieu et al. (2015) reported on the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, indicating the potential use of methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate in protein mimicry and drug design (Mathieu et al., 2015).
Antibacterial Applications : Dulaimy et al. (2017) synthesized 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives and evaluated their antibacterial properties, illustrating the potential biomedical applications of these compounds (Dulaimy et al., 2017).
Corrosion Inhibition : Raviprabha and Bhat (2019) studied the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate on AA6061 alloy, demonstrating the compound's potential use in material protection and industrial applications (Raviprabha & Bhat, 2019).
Drug Discovery Building Blocks : Durcik et al. (2020) described the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, highlighting the role of thiazole derivatives as building blocks in drug discovery (Durcik et al., 2020).
Safety And Hazards
Future Directions
Thiazoles and thiophenes are areas of active research in medicinal chemistry, and new derivatives with potential biological activity are continually being synthesized and studied1. Future research on “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate” could involve studying its synthesis, properties, and potential biological activities.
Please note that this is a general overview and may not apply specifically to “Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate”. For detailed information, specific studies on this compound would be needed.
properties
IUPAC Name |
methyl 2-amino-5-(thiophene-2-carbonyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c1-15-9(14)6-8(17-10(11)12-6)7(13)5-3-2-4-16-5/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSJMTPOTTZCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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